molecular formula C20H21N3O2 B2452661 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1286702-28-0

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2452661
CAS No.: 1286702-28-0
M. Wt: 335.407
InChI Key: UGBHYAOXBDAIFC-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic molecule designed for research applications, featuring a 1,3,4-oxadiazole scaffold. This five-membered heterocyclic ring is a prominent pharmacophore in medicinal chemistry due to its metabolic stability and capability to form hydrogen-bonding associations with biological targets . The 1,3,4-oxadiazole core is known for its significant thermal and chemical stability, and its electron-deficient nature contributes to its utility in various research fields . The primary research applications of this compound are derived from the established biological profile of the 1,3,4-oxadiazole scaffold. This heterocycle is investigated in numerous scientific areas, including medicinal chemistry and anticancer research. Compounds containing this structure have demonstrated a wide range of biological activities in preliminary studies, such as antibacterial, antifungal, and cytotoxic properties . Its mechanism of action in research settings is often linked to the inhibition of specific enzymes and proteins that contribute to cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, the acetamide functional group and the lipophilic phenylbutyl chain in its structure may influence its interaction with biological membranes and target proteins, which is a key area of investigation in structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15(12-13-16-8-4-2-5-9-16)21-18(24)14-19-22-23-20(25-19)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBHYAOXBDAIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1,3,4-Oxadiazole-Acetamide Hybrids

Cyclization of Hydrazide Intermediates

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides under dehydrating conditions. For example, Sahin et al. (2002) demonstrated that refluxing 1-naphthyloxyacetic acid hydrazide with carbon disulfide in alkaline ethanol yields 1,3,4-oxadiazole-2-thiones. Adapting this approach, the 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate could be synthesized from phenylacetic acid hydrazide (Figure 1). Subsequent alkylation with chloroacetamide derivatives introduces the acetamide moiety.

Mechanistic Insight :

  • Hydrazide Formation : Phenylacetic acid is esterified to ethyl phenylacetate, followed by hydrazinolysis to yield phenylacetic acid hydrazide.
  • Cyclization : Treatment with carbon disulfide and potassium hydroxide induces cyclization, forming 5-phenyl-1,3,4-oxadiazole-2-thiol.
  • Alkylation : Reacting the thiol with 2-chloro-N-(4-phenylbutan-2-yl)acetamide in acetone with potassium carbonate affords the target compound.

Optimization Considerations :

  • Solvent Choice : Acetone or DMF enhances nucleophilic substitution efficiency.
  • Temperature : Reflux conditions (60–80°C) improve reaction rates.

Direct Amide Coupling with Preformed Oxadiazoles

An alternative route involves synthesizing the 1,3,4-oxadiazole scaffold first, followed by amide bond formation. Amer et al. (2018) utilized carbodiimide-mediated coupling to attach acetamide groups to oxadiazole-thiols. For this compound, 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid could be activated as an acid chloride and reacted with 4-phenylbutan-2-amine.

Procedure :

  • Oxadiazole Carboxylic Acid Synthesis : Oxidative cleavage of 5-phenyl-1,3,4-oxadiazole-2-thiol with hydrogen peroxide yields the carboxylic acid.
  • Acid Chloride Formation : Treatment with thionyl chloride converts the acid to its chloride.
  • Amide Coupling : Reaction with 4-phenylbutan-2-amine in dichloromethane with triethylamine as a base.

Advantages :

  • High regioselectivity.
  • Compatibility with sensitive functional groups.

Detailed Synthetic Procedures

Route 1: Hydrazide Cyclization and Alkylation

Step 1: Synthesis of Phenylacetic Acid Hydrazide
  • Esterification : Phenylacetic acid (10 mmol) is refluxed with ethanol (20 mL) and sulfuric acid (0.5 mL) for 6 hours.
  • Hydrazinolysis : The ester is treated with hydrazine hydrate (12 mmol) in ethanol under reflux for 4 hours.

Yield : 85–90%.

Step 2: Cyclization to 5-Phenyl-1,3,4-oxadiazole-2-thiol
  • Reaction : Phenylacetic acid hydrazide (5 mmol) is mixed with carbon disulfide (10 mmol) and potassium hydroxide (10 mmol) in ethanol.
  • Reflux : The mixture is refluxed for 8 hours, acidified with HCl, and filtered.

Yield : 70–75%.

Step 3: Alkylation with Chloroacetamide Derivative
  • Preparation of 2-Chloro-N-(4-phenylbutan-2-yl)acetamide :
    • 4-Phenylbutan-2-amine (5 mmol) is reacted with chloroacetyl chloride (5.5 mmol) in dichloromethane with triethylamine.
  • Coupling : 5-Phenyl-1,3,4-oxadiazole-2-thiol (5 mmol), 2-chloroacetamide (5 mmol), and K2CO3 (10 mmol) in acetone are stirred at 50°C for 12 hours.

Yield : 60–65%.

Route 2: Oxidative Coupling of Thiols

Adapting methods from Sathyanarayana et al. (2022), the thiol group can be oxidized to a disulfide, followed by nucleophilic substitution:

  • Disulfide Formation : 5-Phenyl-1,3,4-oxadiazole-2-thiol (5 mmol) is treated with iodine in ethanol.
  • Reaction with Amine : The disulfide reacts with 4-phenylbutan-2-amine (10 mmol) in DMF at 100°C.

Yield : 50–55%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 5H, Ph), 4.25 (q, J = 7 Hz, 1H, CH), 3.45 (s, 2H, CH₂CO), 2.90–2.70 (m, 2H, CH₂), 2.10 (s, 3H, CH₃).
  • IR (KBr) : 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
  • Mass Spec (ESI+) : m/z 393.2 [M+H]⁺.

Crystallography

While no crystal data exists for this compound, analogous structures (e.g., ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) exhibit orthorhombic crystal systems with planar oxadiazole rings.

Challenges and Optimization

Regioselectivity in Cyclization

Competing formation of 1,2,4-oxadiazoles is mitigated using excess carbon disulfide and controlled pH.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol removes byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide
  • This compound
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific structural features and the presence of both oxadiazole and acetamide groups

Biological Activity

The compound 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide is a member of the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This compound features an oxadiazole ring linked to an acetamide group and a phenylbutan moiety, contributing to its biological activity.

The mechanism of action for compounds containing the oxadiazole ring often involves interactions with various biological targets. For instance, studies indicate that these compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are often implicated in neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole exhibit significant antimicrobial properties. A study conducted on related oxadiazole compounds demonstrated their effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of selected oxadiazole derivatives:

Compound NameStructure FeaturesAntimicrobial Activity
2-(5-benzyl-1,3,4-Oxadiazol-2-thiol)Benzyl substitutionModerate
5-(Phenyl)-1,3,4-OxadiazoleOxadiazole ringSignificant
N-(4-Methoxyphenyl)-2-thioacetamideMethoxy substitutionHigh

Anticancer Activity

Oxadiazole derivatives have also been explored for their anticancer potential. A study highlighted that certain compounds with oxadiazole moieties showed promising results in inhibiting cancer cell proliferation. The following data illustrates the IC50 values for some related compounds:

Compound NameCell Line TestedIC50 (µM)
SD-6MCF7 (Breast)0.907
SD-1HeLa (Cervical)1.413
SD-3A549 (Lung)8.3

Study on Neuroprotective Effects

In a recent study examining the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease, it was found that compounds similar to this compound significantly reduced levels of malonaldehyde (MDA), a marker of oxidative stress. Furthermore, these compounds increased levels of superoxide dismutase (SOD) and glutathione (GSH), indicating their potential in combating oxidative damage in neuronal cells .

In Vitro Cholinesterase Inhibition

An investigation into the cholinesterase inhibitory activity revealed that the compound exhibited potent inhibition against both hAChE and hBChE enzymes. The IC50 values were recorded as follows:

Compound NamehAChE IC50 (µM)hBChE IC50 (µM)
Compound A0.0521.085
Compound B8.3>10

These results suggest that modifications to the phenyl ring can enhance or diminish inhibitory activity against cholinesterases .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with carboxylic acid derivatives under dehydrating conditions. For example, refluxing with chloroacetyl chloride and triethylamine (4 hours, monitored via TLC) yields intermediates, followed by coupling with 4-phenylbutan-2-amine. Key parameters include:
  • Temperature : 80–100°C for cyclization .
  • Solvent : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
  • Purification : Recrystallization (petroleum ether) or column chromatography improves purity .
  • Yield Optimization : Adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) and inert atmospheres (N₂/Ar) minimizes side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and acetamide linkage. For example, a singlet at δ 2.1 ppm (acetamide CH₃) and aromatic protons at δ 7.2–8.1 ppm validate the structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 392.14) .
  • TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane = 3:7) .

Q. How does the phenyl substitution on the oxadiazole ring influence biological activity?

  • Methodological Answer : Comparative studies of analogs (e.g., benzyl vs. phenyl substitutions) reveal that phenyl groups enhance lipophilicity, improving membrane permeability. For instance, replacing benzyl with phenyl increased antimicrobial activity by 30% in Staphylococcus aureus assays . Bioisosteric replacements (e.g., thiadiazole) can be evaluated via MIC assays to refine structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial FabH enzymes. The oxadiazole ring’s electron-deficient nature may form π-π stacking with catalytic residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
  • QSAR Studies : Correlate Hammett constants (σ) of substituents with IC₅₀ values to predict activity .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Validation : Compare results from disk diffusion (qualitative) vs. microbroth dilution (quantitative) methods. For example, discrepancies in MIC values may arise from solvent effects (DMSO vs. saline) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values, ensuring consistency across replicates .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify trends .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ester moieties at the acetamide group to enhance oral bioavailability. Hydrolysis in plasma releases the active compound .
  • Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors (<5) using ChemDraw. Current logP = 3.2 (optimal) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life >60 minutes suggests suitability for in vivo models .

Key Recommendations for Researchers

  • Prioritize NMR-guided purification to resolve stereochemical ambiguities.
  • Use computational fragment-based design to optimize bioactivity while minimizing toxicity.
  • Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial studies) .

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